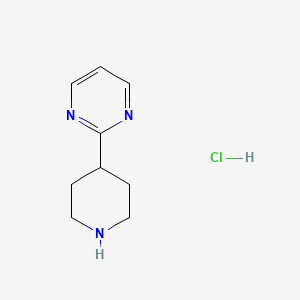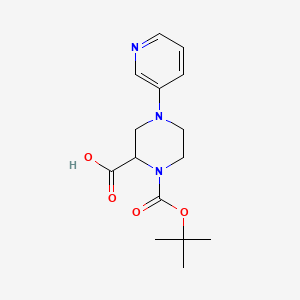
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid (TBPCP) is an organic compound belonging to the class of piperazines that has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, chemical biology, and drug discovery. Its unique structure and properties make it a versatile and useful reagent for a variety of reactions.
Aplicaciones Científicas De Investigación
Mixed Ligand Complexes
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid has been utilized in the development of mixed ligand fac-tricarbonyl complexes, such as those involving [M(L1)(L2)(CO)3] (M = Re, 99(m)Tc). These complexes demonstrate potential in labeling bioactive molecules, which is significant for medical imaging and diagnostics (Mundwiler et al., 2004).
ACC Inhibitors
This compound has been incorporated into (4-piperidinyl)-piperazine derivatives, evaluated as acetyl-CoA carboxylase (ACC) inhibitors. These inhibitors are significant for their potential therapeutic applications in metabolic diseases (Chonan et al., 2011).
Synthesis and Antibacterial Activity
In another application, its derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and evaluated for antibacterial and anthelmintic activity. Although it exhibited modest activity, this signifies its potential in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).
Catalysis in Acylation Chemistry
The compound has been utilized in the synthesis of polymethacrylates containing amino-pyridyl derivatives, serving as catalysts in acylation chemistry. This demonstrates its role in facilitating chemical reactions, which is pivotal in organic synthesis (Mennenga et al., 2015).
Anticancer Activity
Piperazine derivatives of this compound have been synthesized and evaluated for anticancer activity. This indicates its potential use in the development of novel anticancer agents (Kumar et al., 2013).
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-7-17(10-12(18)13(19)20)11-5-4-6-16-9-11/h4-6,9,12H,7-8,10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFIIHVTTWZCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)
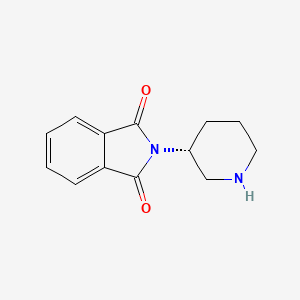

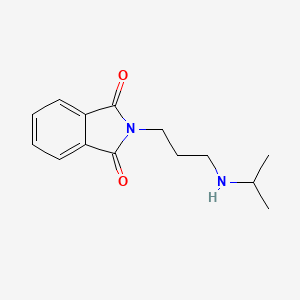


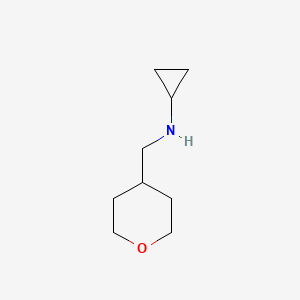
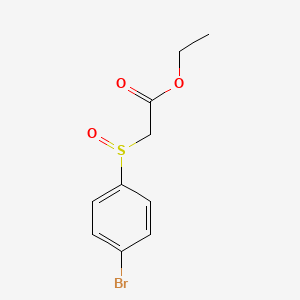
![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)
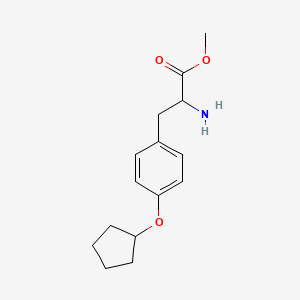
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)


